Methyl 4-(1,1-difluoroethyl)benzoate CAS 444915-84-8 properties
Methyl 4-(1,1-difluoroethyl)benzoate CAS 444915-84-8 properties
An In-depth Technical Guide to Methyl 4-(1,1-difluoroethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1,1-difluoroethyl)benzoate, with CAS number 444915-84-8, is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is gaining attention as a bioisostere for moieties like the methoxy group, offering a unique combination of steric and electronic properties.[1] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, predicted spectral data, potential applications, and safety considerations for this compound, designed to support research and development efforts.
Physicochemical Properties
While extensive experimental data for Methyl 4-(1,1-difluoroethyl)benzoate is not widely published, the following properties have been reported by chemical suppliers or can be calculated from its structure.
| Property | Value | Source |
| CAS Number | 444915-84-8 | [2] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [2] |
| Molecular Weight | 200.18 g/mol | [2] |
| Appearance | Not specified (likely a colorless liquid or low-melting solid) | Inferred |
| Purity | ≥95% | [2] |
| Storage | 2-8 °C | [2] |
| SMILES | FC(C)(F)C1=CC=C(C(=O)OC)C=C1 | [2] |
Synthesis and Reaction Mechanisms
A likely and efficient synthetic route to Methyl 4-(1,1-difluoroethyl)benzoate involves a two-step process: the synthesis of the key intermediate, 4-(1,1-difluoroethyl)benzoic acid, followed by a standard Fischer esterification.
Part 1: Synthesis of 4-(1,1-difluoroethyl)benzoic acid
The introduction of the 1,1-difluoroethyl group onto an aromatic ring can be achieved through various methods. One plausible approach is the difluoroethylation of a suitable arylboronic acid precursor using a reagent like 1,1-difluoroethyl chloride (CH₃CF₂Cl) in the presence of a nickel catalyst.[1]
Caption: Proposed synthesis of the key intermediate.
Part 2: Fischer Esterification
The final step is the acid-catalyzed esterification of 4-(1,1-difluoroethyl)benzoic acid with methanol.[3][4] This is an equilibrium-driven reaction, and using an excess of methanol can shift the equilibrium towards the product.[5]
Experimental Protocol: Fischer Esterification [3][5][6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-(1,1-difluoroethyl)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Caption: Role in enhancing drug properties.
Safety and Handling
No specific safety data sheet (SDS) is widely available for Methyl 4-(1,1-difluoroethyl)benzoate. Therefore, it should be handled with the standard precautions for laboratory chemicals, and the safety guidelines for related fluorinated aromatic esters should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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In case of contact:
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Skin: Wash off with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes.
-
-
Fire Safety: While not expected to be highly flammable, keep away from open flames and high temperatures. Use appropriate extinguishing media for chemical fires.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
It is crucial to consult the safety data sheet from the supplier before handling this compound.
Conclusion
Methyl 4-(1,1-difluoroethyl)benzoate is a promising, albeit not extensively studied, chemical entity. Its value lies in the unique properties conferred by the 1,1-difluoroethyl group, making it a potentially important building block for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and potential applications, based on available data and established chemical principles, to aid researchers in their scientific endeavors.
References
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